Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-
Description
Properties
CAS No. |
821784-46-7 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-[[[5-(1H-pyrazol-5-yl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C15H14N4O/c20-14-3-1-2-11(6-14)8-17-13-7-12(9-16-10-13)15-4-5-18-19-15/h1-7,9-10,17,20H,8H2,(H,18,19) |
InChI Key |
MVTMKFRXWQDELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction via Cyclocondensation
Methodology :
- Starting material : 3-Amino-5-bromopyridine undergoes Suzuki-Miyaura coupling with pyrazole-3-boronic acid to introduce the pyrazole ring.
- Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: K₂CO₃.
- Solvent: Dioxane/H₂O (4:1).
- Temperature: 90°C, 12 hours.
- Yield : 68–72%.
Alternative Approach :
Functional Group Modifications
Protection of Amine :
Reductive Amination for Aminomethyl Linkage
Reaction Between 3-Hydroxybenzaldehyde and Fragment B
Procedure :
- Mix equimolar 3-hydroxybenzaldehyde and 5-(1H-pyrazol-3-yl)pyridin-3-amine in methanol.
- Add NaBH₃CN (1.2 equiv) and acetic acid (catalytic).
- Stir at room temperature for 24 hours.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | MeOH | 75 |
| Reducing Agent | NaBH₃CN | 75 |
| Temperature | 25°C | 75 |
| Alternative Agent | H₂/Pd-C | 68 |
Challenges :
- Competing imine formation requires acidic conditions (pH ~5).
- Over-reduction of the aldehyde is mitigated by slow reagent addition.
One-Pot Tandem Approach
Unified Synthesis :
- Combine 3-hydroxybenzaldehyde, 3-aminopyridine, and pyrazole-3-carbaldehyde.
- Sequential cyclocondensation (hydrazine hydrate) and reductive amination.
Advantages :
Alternative Routes: Nucleophilic Substitution and Coupling
Mannich Reaction
Three-Component Reaction :
Palladium-Catalyzed Coupling
Buchwald-Hartwig Amination :
Analytical Validation and Characterization
Spectroscopic Data
Crystallographic Evidence
- Single-crystal X-ray diffraction confirms the planar pyridine-pyrazole system and intramolecular H-bonding (N–H···N: 2.29 Å, 162°).
Scale-Up and Industrial Feasibility
Cost-Effective Modifications
Purity and Yield Optimization
| Method | Purity (%) | Scalability |
|---|---|---|
| Reductive Amination | 98 | Kilogram |
| One-Pot Tandem | 95 | Laboratory |
| Buchwald-Hartwig | 97 | Pilot Plant |
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazole derivatives, including those similar to Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- as antimicrobial agents. Research indicates that 1H-pyrazoles exhibit a range of biological activities, such as antibacterial and antifungal properties. For instance, a series of trisubstituted pyrazole derivatives demonstrated notable antimicrobial effects against various pathogens, suggesting that modifications in their structure can enhance efficacy against resistant strains .
Anti-inflammatory Effects
The compound's structural features allow it to interact with biological targets involved in inflammatory pathways. Studies have shown that certain pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammation. For example, compounds derived from 5-(1H-pyrazol-3-yl) structures have been noted for their ability to reduce edema volume in animal models, outperforming standard anti-inflammatory drugs like diclofenac .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the pharmacological properties of pyrazole derivatives. The inclusion of specific functional groups can enhance potency and selectivity towards target enzymes or receptors. For instance, the presence of a pyridine ring in conjunction with the pyrazole moiety has been associated with improved interaction profiles in biological assays .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity against common bacterial strains. Among these, a derivative closely related to Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- exhibited promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Case Study 2: Anti-inflammatory Action
In another investigation, a series of pyrazole compounds were assessed for their anti-inflammatory properties using an animal model of induced inflammation. The results indicated that specific substitutions on the pyrazole ring significantly enhanced the compounds' ability to inhibit COX enzymes, leading to reduced inflammation markers .
Comparative Data Table
| Compound | Activity | IC50 (nM) | Remarks |
|---|---|---|---|
| Phenol derivative A | Antimicrobial | 0.1664 (COX-1) | Effective against resistant strains |
| Phenol derivative B | Anti-inflammatory | 0.0370 (COX-2) | Superior to diclofenac in reducing edema |
| Pyrazole derivative C | Antimicrobial | <0.05 (various bacteria) | Broad-spectrum activity |
Mechanism of Action
The mechanism of action of Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and pyridine rings allow the compound to bind to active sites of enzymes, inhibiting their activity . This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds . This dual-ring structure allows for more versatile interactions with biological targets and greater potential for therapeutic applications .
Biological Activity
Phenol derivatives, particularly those containing pyrazole and pyridine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₄O
- IUPAC Name : 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-phenol
This compound features a phenolic core substituted with a pyrazole and a pyridine ring, which are known to influence its biological activity.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study on related compounds demonstrated that they could effectively scavenge free radicals, thereby protecting cells from oxidative stress. The docking studies suggested that the presence of the pyrazole ring enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity .
Anti-inflammatory Effects
Compounds similar to Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- have shown promising anti-inflammatory effects. Pyrazole derivatives are often utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. These compounds have been observed to reduce inflammation in various in vitro and in vivo models .
Antimicrobial Activity
The antimicrobial properties of pyrazole-containing compounds have been widely studied. For instance, a related study reported that certain pyrazole derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effective inhibition of bacterial growth at relatively low concentrations .
Study 1: Antioxidant and Anti-inflammatory Properties
In a recent study, several pyrazole derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The results indicated that these compounds significantly reduced pro-inflammatory cytokine levels in cultured macrophages. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance both antioxidant and anti-inflammatory effects .
| Compound | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (Cytokine Reduction %) |
|---|---|---|
| A | 25 | 60 |
| B | 30 | 55 |
| C | 20 | 70 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various pyrazole derivatives. The study found that specific substitutions on the phenolic ring enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values were significantly lower for compounds with halogen substitutions compared to those without.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| D | 50 | 75 |
| E | 40 | 60 |
| F | 30 | 45 |
The biological activities of Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes, such as COX.
- Free Radical Scavenging : The electron-rich pyrazole ring contributes to the scavenging of reactive oxygen species (ROS), thus mitigating oxidative damage.
- Bacterial Membrane Disruption : Some derivatives exhibit antimicrobial activity by disrupting bacterial cell membranes, leading to cell lysis.
Q & A
What are the recommended synthetic routes for preparing Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- and its analogs?
Basic
The compound can be synthesized via Mannich reactions to introduce pyrazole and aminomethyl groups. For example:
- Step 1 : React 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N'-bis(methoxymethyl)diaza-18-crown-6 under acidic conditions to form intermediates .
- Step 2 : Functionalize the pyridinyl moiety via nucleophilic substitution or coupling reactions, ensuring regioselectivity at the 3- and 5-positions .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
How can X-ray crystallography be applied to determine the crystal structure of this compound?
Basic
Methodology :
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) with Mo Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically .
- Validation : Check for R-factor convergence (target < 0.05) and validate geometry using PLATON/ADDSYM .
How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Advanced
Key SAR Insights :
- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole 3-position enhances target selectivity (e.g., COX-2 inhibition) .
- Aminomethyl Linker : Methylation of the aminomethyl group reduces plasma half-life, improving pharmacokinetics (e.g., celecoxib derivatives) .
- Phenol Group : Chlorination at the 4-position increases metabolic stability but may reduce solubility .
Experimental Design : - Synthesize analogs with systematic substituent variations.
- Test in vitro enzyme inhibition (e.g., COX-1/COX-2 assays) and measure IC50 values .
How can hydrogen bonding patterns in the crystal lattice influence physicochemical properties?
Advanced
Methodology :
- Analyze hydrogen bonds (HBs) using graph set notation (e.g., R2<sup>2</sup>(8) motifs) to identify robust intermolecular interactions .
- Tools : Mercury CSD software for HB network visualization.
- Impact : Strong O–H···N HBs between phenol and pyridinyl groups enhance thermal stability but may reduce solubility .
What strategies mitigate poor pharmacokinetic profiles (e.g., long half-life) in analogs of this compound?
Advanced
Approaches :
- Metabolic Soft Spots : Introduce hydroxyl or methyl groups at metabolically labile positions (e.g., para to phenol) to accelerate Phase I oxidation .
- Prodrug Design : Mask the phenol group as a phosphate ester for improved bioavailability .
- In Vivo Testing : Monitor plasma clearance rates in rodent models using LC-MS/MS .
How can biological activity (e.g., antibacterial/anti-inflammatory) be evaluated for derivatives?
Advanced
Protocol :
- Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory Screening : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
- Toxicity : Assess cytotoxicity in HEK293 cells using MTT assays .
What intermediates are critical in synthesizing pharmaceutically relevant analogs?
Advanced
Key Intermediates :
- 5-(1H-Pyrazol-3-yl)-3-pyridinylamine : Prepared via Buchwald–Hartwig coupling of 3-aminopyridine with pyrazole boronic esters .
- Chloro-Substituted Phenols : Synthesized via Friedel–Crafts alkylation followed by regioselective chlorination .
- Phosphate Esters : Generated using phosphoryl chloride in anhydrous DMF .
How can reaction conditions be optimized for introducing pyrazole groups?
Advanced
Optimization Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
